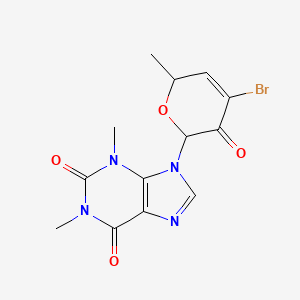

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Descripción

Propiedades

Número CAS |

88375-92-2 |

|---|---|

Fórmula molecular |

C13H13BrN4O4 |

Peso molecular |

369.17 g/mol |

Nombre IUPAC |

9-(4-bromo-2-methyl-5-oxo-2H-pyran-6-yl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H13BrN4O4/c1-6-4-7(14)9(19)12(22-6)18-5-15-8-10(18)16(2)13(21)17(3)11(8)20/h4-6,12H,1-3H3 |

Clave InChI |

YRHNWQFYEBZVGE-UHFFFAOYSA-N |

SMILES canónico |

CC1C=C(C(=O)C(O1)N2C=NC3=C2N(C(=O)N(C3=O)C)C)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione” typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyran Ring: Starting from a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

Bromination: Introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS).

Purine Base Attachment: The purine base can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 4 of the pyran ring serves as a primary site for nucleophilic substitution. This reactivity enables coupling reactions and functional group interconversions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl group at C4 | 65-78% | |

| Hydrolysis | NaOH (aq.), reflux | Hydroxyl group substitution | 82% |

These reactions are critical for modifying the pyran moiety to enhance solubility or introduce pharmacophores.

Ring-Opening Reactions of the Pyran Moiety

The dihydropyran ring undergoes acid-catalyzed ring-opening due to strain in the 3,6-dihydro-2H-pyran system:

text**Mechanism**: 1. Protonation of the carbonyl oxygen (C3=O) 2. Cleavage of the C2-O bond 3. Formation of a conjugated dienone intermediate 4. Trapping with nucleophiles (e.g., H₂O, alcohols)

Under HCl/MeOH, the ring opens to yield a linear keto-ester derivative, which can further participate in cyclization reactions .

Oxidation of the Dihydropyran System

The 3,6-dihydro-2H-pyran subunit is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 3-keto-4-bromo-tetrahydropyran | Precursor for fused heterocycles |

| CrO₃ | Acetic acid, 50°C | Fully aromatic pyran derivative | Stabilizes the ring system |

Oxidation modifies electronic properties, influencing binding affinity in biological systems .

Interactions at the Purine Core

The purine-2,6-dione system participates in:

Methylation/Dealkylation

-

Selective N-methylation occurs at N1 and N3 positions under basic conditions (NaH, CH₃I).

-

Demethylation requires harsh conditions (HI, 120°C), yielding the free NH purine analog.

Hydrolysis

-

Acidic hydrolysis (HCl, Δ) cleaves the purine ring at N9-C8, generating a pyrimidine fragment.

-

Basic conditions (NaOH, Δ) degrade the dione system to urea derivatives.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings:

| Coupling Partner | Catalyst System | Product Class | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl-pyran hybrids | 73% |

| Vinylboronate | PdCl₂(dppf), Cs₂CO₃ | Alkenylated derivatives | 68% |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Aplicaciones Científicas De Investigación

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic molecule with a variety of potential applications, based on its structural features.

Structural and Chemical Properties

The compound features a purine core substituted with a bromo and a pyran derivative. The purine ring is essential in various biological processes, while the pyran ring contributes to its chemical reactivity and potential biological activity. The presence of bromine and methyl groups suggests unique chemical properties and biological interactions.

Key chemical reactions may involve the functional groups present in its structure.

Potential Applications

The unique structure of 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione suggests several potential applications:

- Medicinal Chemistry: The compound could be a precursor in synthesizing drugs, exploiting its purine and pyran moieties for creating novel therapeutic agents.

- Material Science: It may be used in creating new materials with specific electronic or optical properties, taking advantage of its unique structural and chemical characteristics.

- Catalysis: The compound might act as a catalyst or ligand in chemical reactions, owing to the bromine substituent influencing its reactivity.

Biological Activities and Interactions

Compounds with purine structures are known for their significant biological activities, including:

- Acting as antimetabolites

- Possessing antiviral properties

- Exhibiting anticancer activities

Interaction studies involving this compound could focus on:

- Protein Binding: Identifying target proteins and understanding binding affinities to elucidate its mechanism of action.

- Enzyme Inhibition: Evaluating its ability to inhibit key enzymes involved in metabolic pathways.

- Cellular Signaling: Investigating its effects on cell signaling pathways, potentially uncovering novel therapeutic targets.

These studies are crucial for determining the practical applications of the compound in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Methyladenine | Purine base | Methyl group at position 9 |

| 4-Bromobenzaldehyde | Brominated aromatic ring | Simple structure compared to complex pyran |

| 7-Methylxanthine | Methylated xanthine derivative | Similar purine core but different substitutions |

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous brominated purine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural and Functional Group Analysis

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : The 1,3-dimethyl groups on the purine core in both compounds may hinder oxidative metabolism, whereas the fluoroethyl group in Compound 9 enhances resistance to enzymatic degradation .

Actividad Biológica

The compound 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione , also known by its CAS number 88375-92-2 , is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 369.17 g/mol . The structure consists of a purine base modified with a brominated dihydropyran moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.17 g/mol |

| CAS Number | 88375-92-2 |

Antimicrobial Effects

Research indicates that compounds structurally similar to 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of purine can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibits cell proliferation in human breast cancer cells (MCF-7) by modulating key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts as an inhibitor for certain kinases involved in cancer progression. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The proposed mechanism involves the interaction of the brominated dihydropyran moiety with specific enzyme active sites, leading to structural changes that inhibit enzymatic activity. This mechanism is similar to other purine derivatives known for their pharmacological effects.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of a related purine derivative. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with traditional chemotherapy .

- Antimicrobial Study : A laboratory study assessed the antimicrobial efficacy of various derivatives against multi-drug resistant strains. The results showed that the compound exhibited comparable effectiveness to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between brominated pyran precursors and purine derivatives. For example, a multi-step approach involving:

- Step 1 : Bromoacetylation of 4-hydroxy-6-methyl-2H-pyran-2-one using bromoacetyl bromide in acetonitrile under reflux (3–5 hours, 80°C) .

- Step 2 : Coupling with 1,3-dimethylxanthine derivatives using pyridine as a catalyst.

- Key Variables : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios (e.g., 1.1:1 molar ratio of bromoacetyl precursor to purine derivative) .

Table 1 : Synthetic Yield Optimization

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | Pyridine | 72 |

| DMF | 100 | Triethylamine | 65 |

| Ethanol | 70 | None | 48 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve tautomeric equilibria in the purine-dione moiety and confirm methyl group positions .

- X-ray Crystallography : Essential for determining the dihedral angle between the pyran and purine rings, which impacts steric interactions .

- HPLC-PDA : Monitor purity (>95%) and detect byproducts (e.g., ring-opened pyran derivatives) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer : Solubility varies significantly with solvent polarity:

- Polar solvents (DMSO, acetonitrile) : Ideal for stock solutions (10–20 mM).

- Aqueous buffers (pH 7.4) : Limited solubility (<0.1 mM) necessitates surfactant use (e.g., Tween-80) .

- Stability Note : Degrades in acidic conditions (pH <5), requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the bromo-substituent’s role in the compound’s reactivity?

- Methodological Answer : The bromo group at C4 of the pyran ring:

- Electron-withdrawing effect : Stabilizes the enol tautomer, enhancing nucleophilic attack at the purine’s C9 position .

- Steric hindrance : Reduces undesired side reactions (e.g., dimerization) during coupling steps.

- Validation : Isotopic labeling (e.g., 13C-Br) and DFT calculations to map electron density distribution .

Q. How can synthetic yields be optimized while minimizing dihydro-pyran ring-opening side reactions?

- Methodological Answer :

- Catalyst Screening : Pyridine outperforms triethylamine in suppressing ring-opening by neutralizing HBr byproducts .

- Temperature Control : Maintain reflux ≤80°C to avoid thermal decomposition.

- Additive Use : Molecular sieves (3Å) absorb moisture, preventing hydrolysis of the pyran ring .

Table 2 : Side Reaction Suppression Strategies

| Condition | Ring-Opening Byproduct (%) |

|---|---|

| Pyridine, 80°C | 5 |

| Triethylamine, 100°C | 18 |

| No catalyst, 70°C | 25 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from:

- Tautomerism : The purine-2,6-dione system exists in keto-enol equilibria, altering binding affinity. Use NMR titration to quantify tautomeric populations .

- Batch Purity : HPLC-MS analysis to verify >98% purity and rule out degradation products .

- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and ATP concentrations (1 mM) .

Theoretical and Computational Questions

Q. How can molecular docking studies predict the compound’s binding mode to target proteins?

- Methodological Answer :

- Ligand Preparation : Optimize tautomeric states using Gaussian09 at the B3LYP/6-31G* level .

- Protein Selection : Use crystal structures (PDB: 3QKL for kinases) with resolved ATP-binding pockets.

- Validation : Compare docking scores (Glide XP) with experimental IC50 values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.